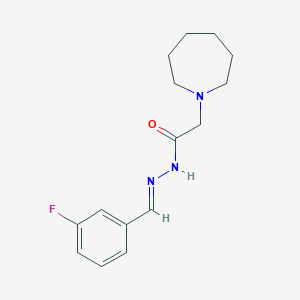![molecular formula C17H25N3O2S B5512115 1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)
1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar triazaspiro compounds involves intricate organic synthesis techniques. For instance, the synthesis of 1,4,9-triazaspiro[5.5]undecane derivatives has been achieved through bromination and cyanoethylation processes, leading to a variety of mono- and di-substituted derivatives, showcasing the versatility of spirocyclic compounds in synthetic chemistry (Kuroyan, Sarkisyan, & Vartanyan, 1986). Similarly, efficient synthetic routes have led to the production of substituted triazaspiro[5.6]dodecan-7-ones, demonstrating the potential for varied functionalization of these compounds (Qin, Cole, Metzger, Saionz, & Henderson, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often exhibits a spirocyclic framework that contributes to their unique properties. For example, the crystal structure analysis of related compounds has provided insights into their geometric configurations, which are critical for understanding their reactivity and interaction with biological targets. One study detailed the crystal structure of a tetraazaspiro undecane, shedding light on its supramolecular architecture (Zhu, 2011).
Chemical Reactions and Properties
Triazaspiro compounds undergo a range of chemical reactions, highlighting their chemical versatility. For instance, the reactivity of these compounds with various reagents can lead to the formation of novel heterocyclic structures with significant pharmacological potential. The synthesis of antimicrobial agents from thiophene derivatives demonstrates the chemical reactivity of these molecules in producing compounds with broad-spectrum antibacterial activity (Al-Omar, 2010).
Scientific Research Applications
Analgesic Activity and Novel Synthesis Approaches
One significant area of research involves the synthesis and evaluation of spirotetrahydropyran derivatives for their analgesic properties. For instance, compounds structurally similar to 1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one have been studied for their potent narcotic analgesic effects, showing considerable activity in pharmacological models (Fisher et al., 1977). Additionally, novel synthetic routes have been explored to create nitrogen-containing spiro heterocycles, highlighting the interest in these compounds for various bioactive applications (Aggarwal et al., 2014).
Antimicrobial and Antiviral Activities
Research into the antimicrobial and antiviral activities of spirotetrahydropyran derivatives has revealed promising results. Studies have demonstrated the synthesis of new compounds within this class that exhibit marked broad-spectrum antibacterial activity, alongside high activity against specific Gram-positive bacteria (Al-Omar, 2010). Furthermore, certain derivatives have shown moderate virucidal activity and the ability to inhibit the absorption of viruses to susceptible cells, indicating potential for antiviral drug development (Modzelewska-Banachiewicz & Kamińska, 2001).
Material Science and Polymer Stabilization
In the field of material science, spirotetrahydropyran derivatives have been investigated for their use in polymer stabilization. Compounds with similar structures have been shown to exhibit synergistic stabilizing effects in combination with other antioxidants, crucial for enhancing the durability and lifespan of polymer materials (Yachigo et al., 1992).
properties
IUPAC Name |
1,10-dimethyl-4-(2-thiophen-2-ylacetyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-18-8-7-17(6-5-15(18)21)13-20(10-9-19(17)2)16(22)12-14-4-3-11-23-14/h3-4,11H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPHYSPSAXFLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)


![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)
![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)
![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)
![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)
![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)
![6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)